molecular formula C13H12Cl2N2O B4779898 1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one

1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one

Cat. No. B4779898
M. Wt: 283.15 g/mol
InChI Key: LIXGJUSFXHFLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one, also known as DCB-M, is a synthetic compound that has been widely used in scientific research for its pharmacological properties. DCB-M is a pyrimidine derivative that has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In

Mechanism of Action

The exact mechanism of action of 1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one is not fully understood. However, it has been proposed that 1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. For example, 1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation. 1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
Biochemical and physiological effects:
1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one has been found to exhibit various biochemical and physiological effects. For example, 1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one has been shown to reduce the production of reactive oxygen species (ROS) in cells, which are involved in oxidative stress and inflammation. 1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one has also been found to reduce the expression of various pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied in scientific research, which means that there is a significant amount of data available on its pharmacological properties. However, there are also some limitations to using 1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one in lab experiments. For example, it has been found to have low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one. One area of research could focus on the development of new synthesis methods that increase the yield and purity of 1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one. Another area of research could focus on the development of new analogs of 1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one that exhibit improved pharmacological properties. Additionally, future research could investigate the potential of 1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections.
Conclusion:
In conclusion, 1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one is a synthetic compound that has been extensively studied in scientific research for its pharmacological properties. It exhibits anti-inflammatory, anti-tumor, and anti-viral effects and has been shown to inhibit the activity of various enzymes and signaling pathways. 1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one has several advantages for lab experiments, including its ease of synthesis and extensive data available on its pharmacological properties. However, there are also some limitations to using 1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one in lab experiments, including its low solubility in water. Future research could focus on the development of new synthesis methods, the development of new analogs, and the investigation of its potential as a therapeutic agent for various diseases.

Scientific Research Applications

1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one has been extensively used in scientific research due to its pharmacological properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 1-(2,6-dichlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one has been found to have anti-viral effects by inhibiting the replication of viruses such as HIV-1 and HCV.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4,6-dimethylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O/c1-8-6-9(2)17(13(18)16-8)7-10-11(14)4-3-5-12(10)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXGJUSFXHFLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1CC2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,6-Dichlorophenyl)methyl]-4,6-dimethylpyrimidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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